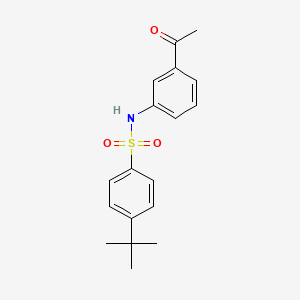

N-(3-acetylphenyl)-4-(tert-butyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-acetylphenyl)-4-(tert-butyl)benzenesulfonamide, or 3-acetyl-4-t-butylbenzene-sulfonamide, is a sulfonamide compound used in various scientific research applications. It is a colorless crystalline solid with a melting point of 153-155°C and a molecular weight of 330.47 g/mol. It is soluble in water and ethanol and insoluble in ether. It is also known as 4-t-butyl-3-acetylbenzenesulfonamide, 4-t-butyl-3-acetylbenzene-sulfonamide, and 4-t-butyl-3-acetylphenylsulfonamide.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

One area of research involving N-(3-acetylphenyl)-4-(tert-butyl)benzenesulfonamide and related compounds focuses on their synthesis and crystal structure analysis. A study by Kobkeatthawin et al. (2017) discusses a highly efficient and simple route to synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide, highlighting the advantages such as excellent yields, short reaction times, and high purity. The study further elucidates the crystal structure determined by single crystal X-ray structure analysis, revealing a V-shape molecule with specific dihedral angles and hydrogen bond interactions in the crystal packing (Kobkeatthawin et al., 2017).

Biological Evaluation and Catalytic Applications

Another research direction includes the biological evaluation and catalytic applications of benzenesulfonamide derivatives. Fahim and Shalaby (2019) report on the synthesis, biological evaluation, molecular docking, and Density Functional Theory (DFT) calculations of novel benzenesulfonamide derivatives. This study not only covers the synthesis of these compounds but also evaluates their in vitro antitumor activity and potential interaction against specific enzymes, providing insights into their applicability in pharmacology (Fahim & Shalaby, 2019).

Oxidative Cross-Coupling Reactions

Miura et al. (1998) explore the oxidative cross-coupling reactions involving N-(2‘-Phenylphenyl)benzenesulfonamides with alkenes using a palladium-copper catalyst system under air. This study demonstrates the potential of such sulfonamide compounds in facilitating high-yield production of derivative compounds through C−H bond cleavage, highlighting their relevance in synthetic chemistry and material science applications (Miura et al., 1998).

Reaction Mechanism Studies

Research by Oludina et al. (2015) reveals the alkyl splitting reaction of 4-acetylamino-N-(3,5-di-tert-butyl-4-hydroxybenzyl)benzenesulfonamide with alkali solution, shedding light on the reaction mechanisms that are uncommon for amides. This study contributes to a deeper understanding of the chemical behavior and reactivity of sulfonamide derivatives under specific conditions, which could inform future synthetic strategies (Oludina et al., 2015).

Propiedades

IUPAC Name |

N-(3-acetylphenyl)-4-tert-butylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-13(20)14-6-5-7-16(12-14)19-23(21,22)17-10-8-15(9-11-17)18(2,3)4/h5-12,19H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDROBTLZGHHERX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4,5-Dimethylthiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2935936.png)

![3-(2-chlorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2935938.png)

![(1R,2S,6R,7S)-4-(3-Aminopropyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride](/img/structure/B2935943.png)

![4-chloro-2-{[3-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate](/img/structure/B2935945.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methoxy-2-methylphenyl)urea](/img/structure/B2935953.png)

![1-Phenyl-2-[[4-(trifluoromethyl)phenyl]methylthio]imidazole](/img/structure/B2935957.png)

![(2E,4E)-5-[1-hydroxy-2,6-dimethyl-4-oxo-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B2935958.png)